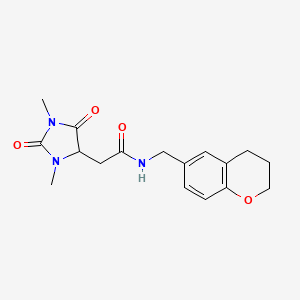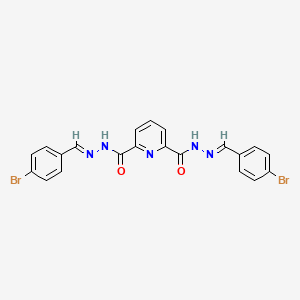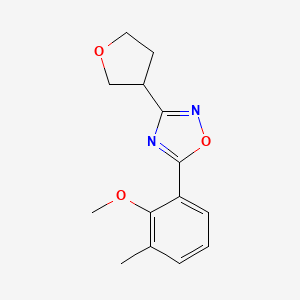![molecular formula C15H13ClN6O B5602345 N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)
N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide" is a compound of interest in the field of chemistry due to its unique structure and potential properties. It belongs to a class of compounds known for their diverse chemical reactions and applications in various fields.
Synthesis Analysis
The synthesis of related compounds involves cyclization processes and interactions with various chemicals. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized by cyclization of a specific thiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017). Another study describes the synthesis of diheterocyclic compounds from a related triazolopyrimidine, leading to triazoles and oxadiazoles (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of these compounds often features hydrogen bonding and π-stacking interactions, as seen in the crystal structure of similar triazolopyrimidines (Repich et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, transforming into different derivatives. For instance, 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is transformed into various N-substituted amide derivatives through reactions with different chloroacetamides (Cong et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, including crystal structures and interaction patterns, are crucial for understanding their behavior in different environments. The crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, provides insight into the possible biological activity of its coordination compounds (Canfora et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming new compounds, are key aspects. The synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives from related compounds demonstrates the versatility and reactivity of these chemical structures (Velihina et al., 2023).
科学的研究の応用
Synthesis and Structural Insights
The compound under discussion is closely related to various derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which have been synthesized for diverse scientific research applications. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, was achieved through cyclization, revealing the formation of inversion dimers via N—H⋯N hydrogen bonds, demonstrating the structural complexity and potential interactions of such compounds (Repich et al., 2017).
Antiviral and Antifungal Activities
Research has shown that certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit moderate antiviral activities against hepatitis B virus and promising fungicidal activities against agricultural pests. For example, novel acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized, displaying significant in vitro fungicidal activities against Rhizoctonia solani, with some compounds outperforming commercial carbendazim in efficacy (Chen et al., 2009).
Heterocyclic Synthesis for Pharmaceutical Applications
The synthesis of diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine has been documented, leading to compounds with potential pharmaceutical applications. These syntheses involve creating compounds that can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, highlighting the versatility of triazolo[1,5-a]pyrimidine derivatives in drug development (Liu et al., 2008).
Antimicrobial and Antitumor Potential
Furthermore, studies on substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating the antitumor potential of these compounds. The synthesis and evaluation of new thiophene-based heterocycles as potential antimicrobial agents have also been reported, underscoring the antimicrobial capabilities of triazolopyrimidine derivatives (Hafez & El-Gazzar, 2009).
特性
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,20,23)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMARPLXZMLNQS-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B5602279.png)
![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)
![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-pyridinecarboxamide](/img/structure/B5602305.png)
![1-(2-methoxyphenyl)-4-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-2-piperazinone](/img/structure/B5602312.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidine](/img/structure/B5602319.png)

amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)

![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)
![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)